2-Chloro-3-formylisonicotinic acid
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Overview
Description
2-Chloro-3-formylisonicotinic acid is a chemical compound with the molecular formula C7H4ClNO3 . It is used in various research and development applications .
Synthesis Analysis
An efficient and facile synthesis of 2-chloro-3-formyl quinolines in micellar media under Vilsmeier-Haack conditions was performed with acetanilides . This method involves the Ugi-4CR of 2-chloro-3-formyl quinolines .Molecular Structure Analysis
The molecular structure of this compound can be found in various databases such as PubChem . The compound has a molecular weight of 185.563.Chemical Reactions Analysis
The Cannizzaro reaction of 2-chloro-3-formylquinolines was investigated under two different conditions. Under both conditions, redox and methoxylation proceeded simultaneously and gave 2-methoxy-3-formylquinolines, 2-methoxyquinolin-3-yl-methanols, and 2-methoxyquinoline-3-carboxylic acids .Scientific Research Applications
Corrosion Inhibition
2-Chloro-3-formylisonicotinic acid and its derivatives have been studied for their potential as corrosion inhibitors. For instance, 2-chloro 3-formyl quinoline was investigated for its effectiveness in preventing mild steel corrosion in hydrochloric acid solutions. The studies showed that the efficiency of corrosion inhibition increased with the concentration of the inhibitor and was attributed to the adsorption of the inhibitor on the mild steel surface, following the Freundlich adsorption isotherm. The study also utilized Scanning Electron Microscopy (SEM) to examine the surface morphology of steel samples with and without the inhibitor (Prasanna et al., 2016).
Synthesis of Novel Compounds
This compound has been utilized in synthetic chemistry to produce novel compounds. For example, it was used in a three-component, intramolecular Ugi reaction to create unique indoloketopiperazine derivatives. This process involved a one-pot, four-center reaction with primary amines and alkyl isocyanides to yield a series of novel substituted derivatives in moderate to high yields (Ghandi et al., 2012).
Fundamental Properties and Applications
Studies have explored the fundamental properties and applications of 2-pyridone derivatives, including 3-chloro-2-pyridone and 3-formyl-2-pyridone. These studies have examined aspects such as gas-phase acidity, proton affinity, tautomer preference, and leaving group ability, using computational and experimental mass spectrometry methods. The insights gained from these studies are crucial for understanding the chemical behavior and potential applications of these compounds in various scientific fields (Michelson et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-3-formylpyridine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3/c8-6-5(3-10)4(7(11)12)1-2-9-6/h1-3H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOUCFCTUUEITK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)O)C=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743441 |
Source
|
Record name | 2-Chloro-3-formylpyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289042-45-0 |
Source
|
Record name | 2-Chloro-3-formylpyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-3-formylpyridine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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